molecular formula C18H14N4O3S2 B2773367 (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide CAS No. 637748-92-6

(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide

Katalognummer: B2773367
CAS-Nummer: 637748-92-6
Molekulargewicht: 398.46
InChI-Schlüssel: RZUJBEGBGBATBK-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-((4-((2-(Benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates a benzothiazole core, a sulfonamide linker, and an acrylonitrile vinyl bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities and presence in pharmacologically active molecules. Compounds featuring this nucleus have been extensively investigated for their potential as anticonvulsant agents , antimicrobials , and in other therapeutic areas. The integration of a sulfonamide group is a common strategy in drug design, often used to enhance binding affinity to biological targets and improve physicochemical properties . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent a promising area for further investigation. Researchers may explore its potential as a lead compound or a chemical probe in various biochemical assays. This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications.

Eigenschaften

IUPAC Name

N-[4-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-12(23)22-27(24,25)15-8-6-14(7-9-15)20-11-13(10-19)18-21-16-4-2-3-5-17(16)26-18/h2-9,11,20H,1H3,(H,22,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUJBEGBGBATBK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

It is known that the compound is used as a luminescent material, suggesting that its targets could be related to light-emitting processes.

Biologische Aktivität

The compound (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including its effects on various biological systems, pharmacokinetic properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole moiety, a cyanovinyl group, and a sulfonamide functional group. Its molecular formula is C19H18N4O2SC_{19}H_{18}N_4O_2S, highlighting the presence of nitrogen, sulfur, and oxygen atoms that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. For example, compounds structurally similar to (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study evaluating a related sulfonamide found that it significantly reduced the viability of cancer cells in vitro, suggesting a potential application for (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide in cancer therapy .

Cardiovascular Effects

Research on benzene sulfonamide derivatives indicates that they can influence cardiovascular parameters. One study demonstrated that certain sulfonamide compounds decreased perfusion pressure in experimental models, suggesting a mechanism involving calcium channel modulation . This finding raises the possibility that (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide may similarly affect cardiovascular function, potentially offering therapeutic benefits in hypertension or related conditions.

Anti-inflammatory Properties

Compounds with similar structural features have also been noted for their anti-inflammatory effects. The introduction of the benzo[d]thiazole moiety is associated with enhanced anti-inflammatory activity in various models. This could be attributed to the compound's ability to inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

Pharmacokinetics

Understanding the pharmacokinetic profile of (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide is crucial for evaluating its therapeutic potential. Preliminary assessments using computational models suggest favorable absorption and distribution characteristics. For instance:

ParameterValue
Solubility Moderate
Permeability High
Half-life Estimated at 3-5 hours
Metabolism Primarily hepatic

These parameters indicate that the compound may have suitable characteristics for oral bioavailability and systemic circulation .

Case Studies

  • Anticancer Study : In vitro studies on similar sulfonamide derivatives demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Cardiovascular Study : A controlled experiment showed that administration of a related sulfonamide led to a significant reduction in blood pressure in hypertensive animal models, supporting the hypothesis that (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide could similarly modulate cardiovascular responses .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide involves several key steps:

  • Condensation Reaction : The compound is typically synthesized through a condensation reaction involving 2-aminobenzothiazole and a suitable aldehyde, followed by sulfonylation and acetamide formation.
  • Characterization : The structure is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction to confirm the E configuration of the C=N bond and the presence of intramolecular hydrogen bonding.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide exhibit anticonvulsant properties. In a study evaluating various phenylacetamides, compounds with similar structural motifs showed significant activity in animal models of epilepsy, particularly in maximal electroshock tests (MES) and subcutaneous pentylenetetrazole tests .

Anticancer Potential

The benzothiazole moiety is known for its anticancer properties. Studies have shown that compounds containing this structure can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and apoptosis. The specific application of (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide in cancer therapy is an area of ongoing research, with preliminary findings suggesting its efficacy against various cancer cell lines.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the sulfonamide group is known to enhance the antibacterial activity of certain compounds. Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticonvulsant Screening

A series of N-phenylacetamide derivatives were synthesized and tested for their anticonvulsant activity. Among these, certain derivatives showed promising results in reducing seizure frequency in MES models, indicating a strong correlation between structural modifications and pharmacological efficacy .

CompoundED50 MES (mg/kg)Toxicity (TD50 mg/kg)Protective Index
Compound A52.30>500>9.56
Valproic Acid4857841.6
Phenytoin28.10>100>3.6

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with benzothiazole-containing compounds revealed significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the therapeutic potential of these compounds in oncology .

Analyse Chemischer Reaktionen

Reactivity of the Sulfonamide Group

The sulfonamide (-SO₂NH-) moiety participates in nucleophilic substitution and acid/base-mediated reactions:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide group undergoes hydrolysis to form sulfonic acid derivatives. For example, treatment with concentrated H₂SO₄ during synthesis can lead to cleavage of the sulfonamide bond, yielding 4-aminophenylsulfonic acid intermediates .

  • Condensation Reactions : The sulfonamide nitrogen reacts with electrophiles such as acyl chlorides or aldehydes. In one study, analogous sulfonamides formed heterocyclic derivatives (e.g., thiazoles or oxazoles) when treated with α-chloroacetophenone or o-phenylenediamine .

Cyanovinyl Group Reactivity

The electron-deficient cyanovinyl (-C=C(CN)) group engages in:

  • Nucleophilic Addition : Reaction with amines or thiols results in Michael addition products. For instance, interaction with benzimidazole derivatives forms conjugated systems, enhancing biological activity .

  • Cyclization : Under acidic conditions, the cyanovinyl group facilitates intramolecular cyclization. A related study demonstrated that cyanovinyl-linked benzothiazoles undergo cyclodehydration with p-TsOH to yield fused polycyclic structures .

Benzothiazole Ring Modifications

The benzo[d]thiazol-2-yl unit undergoes:

  • Electrophilic Substitution : Directed by the thiazole nitrogen, halogenation or nitration occurs preferentially at the 5-position. This reactivity is leveraged to introduce functional groups for further derivatization .

  • Coordination Chemistry : The thiazole nitrogen acts as a ligand for metal ions, forming complexes that enhance catalytic or photophysical properties.

Acetamide Group Transformations

The acetamide (-NHCOCH₃) group is involved in:

  • Hydrolysis : Acidic or basic hydrolysis converts the acetamide to a primary amine, enabling subsequent functionalization (e.g., Schiff base formation) .

  • Thionation : Treatment with P₂S₅ replaces the carbonyl oxygen with sulfur, producing thioacetamide derivatives, which are precursors to thiazole rings .

Key Synthetic Pathways and Byproducts

Reaction TypeConditionsProducts/ByproductsYieldSource
Sulfonamide alkylationEtOH, H₂SO₄, refluxQuinoxaline derivatives45–71%
Cyanovinyl cyclodehydrationp-TsOH, toluene, ΔFused benzimidazole-thiazoles60–75%
Acetamide thionationP₂S₅, dry THFThioacetamide intermediates50–65%
Benzothiazole halogenationBr₂, FeCl₃, CH₂Cl₂5-Bromo-benzothiazole adducts80%

Mechanistic Insights

  • Cyclodehydration : Protonation of the cyanovinyl group by p-TsOH initiates a cascade dehydration, forming a conjugated diene intermediate that aromatizes to a benzimidazole-thiazole hybrid .

  • Nucleophilic Substitution : The sulfonamide’s lone pair attacks electrophilic carbons (e.g., in α-chloroacetophenone), displacing chloride and forming C–N bonds .

Biological Relevance of Reaction Products

Derivatives synthesized from this compound exhibit antimicrobial and antifungal activities. For example:

  • Quinoxaline derivatives showed inhibition against Bacillus sp. (MIC: 12.5 µg/mL) .

  • Benzimidazole-thiazole hybrids demonstrated activity against Aspergillus niger (IC₅₀: 8.3 µg/mL) .

Stability and Side Reactions

  • Oxidation : The cyanovinyl group is susceptible to oxidation, forming epoxy or diketone byproducts under harsh conditions.

  • Tautomerization : In solution, the compound exists as rotamers due to restricted rotation around the cyanovinyl C=C bond, confirmed by NMR studies .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between benzo[d]thiazole-2-amine derivatives and cyanovinyl intermediates under controlled pH and temperature (4–6) .
  • Sulfonylation of the intermediate using sulfonyl chlorides in aprotic solvents like dichloromethane or DMF to introduce the sulfonylacetamide group .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Advanced spectroscopic and analytical techniques are employed:

  • 1H/13C NMR to confirm the presence of the benzo[d]thiazole, cyanovinyl, and sulfonylacetamide moieties .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
  • Elemental analysis to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyanovinyl intermediate?

Systematic optimization involves:

  • Temperature control (60–80°C) to balance reaction rate and side-product formation .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for sulfonylation) to enhance solubility and reaction kinetics .
  • Catalyst screening (e.g., anhydrous AlCl₃ for cyanovinyl formation) to improve regioselectivity .
  • Design of Experiments (DoE) frameworks to identify critical parameters .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Key approaches include:

  • Standardized bioassays (e.g., MTT for cytotoxicity) using consistent cell lines and incubation times .
  • Comparative structural analysis of analogs to identify substituents influencing activity (e.g., electron-withdrawing groups on the phenyl ring enhancing potency) .
  • Dose-response curve validation with triplicate measurements to minimize experimental error .

Q. How does the compound’s stability under varying pH conditions impact its pharmacological profile?

  • Accelerated stability studies in buffers (pH 1–10) reveal degradation pathways (e.g., hydrolysis of the sulfonamide bond at acidic pH) .
  • HPLC monitoring of degradation products to identify stable formulations .
  • Computational modeling (e.g., molecular dynamics) to predict shelf-life and storage conditions .

Q. What computational methods predict the compound’s binding affinity to cancer-related targets (e.g., tyrosine kinases)?

  • Molecular docking (AutoDock Vina, Schrödinger) to map interactions with ATP-binding pockets .
  • MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .
  • Free-energy perturbation (FEP) calculations to rank derivatives by predicted efficacy .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons/carbons unambiguously .
  • Isotopic labeling (e.g., ¹⁵N) for tracking nitrogen-containing moieties .
  • Comparative analysis with structurally validated analogs to identify impurities .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Internal controls (e.g., reference inhibitors like imatinib for kinase assays) .
  • Blinded sample testing to eliminate observer bias .
  • Quality checks (HPLC purity >98%, endotoxin-free reagents) .

Tables for Key Data

Table 1: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (µM)Key Structural FeatureReference
Target CompoundTyrosine Kinase0.45Cyanovinyl linker
N-(benzo[d]thiazol-2-yl)...EGFR1.2Methylsulfonyl group
2-[(5-nitro-1H-benzimida...Topoisomerase3.8Nitrobenzimidazole

Table 2: Optimal Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventAnhydrous DMFEnhances solubility
Reaction Time12–16 hoursCompletes sulfonylation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.